molecular formula C13H17BrFN3O2S B12238314 N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12238314
M. Wt: 378.26 g/mol
InChI Key: ZRKOYOOSPPBKHA-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a unique combination of bromine, fluorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The bromination and fluorination of pyridine are crucial steps, followed by the introduction of the piperidine ring. The final step involves the sulfonamide formation with cyclopropane. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the compound’s high purity, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine or fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide
  • N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Uniqueness

Compared to similar compounds, N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide offers unique structural features, such as the presence of a cyclopropane ring and a sulfonamide group

Properties

Molecular Formula

C13H17BrFN3O2S

Molecular Weight

378.26 g/mol

IUPAC Name

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H17BrFN3O2S/c14-9-6-12(15)13(16-7-9)18-5-1-2-10(8-18)17-21(19,20)11-3-4-11/h6-7,10-11,17H,1-5,8H2

InChI Key

ZRKOYOOSPPBKHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Br)F)NS(=O)(=O)C3CC3

Origin of Product

United States

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